molecular formula C8H7FN2O B8746789 5-Fluoro-1,2,3,4-tetrahydroquinoxalin-2-one

5-Fluoro-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No.: B8746789
M. Wt: 166.15 g/mol
InChI Key: FVOHWPJRIZOVFW-UHFFFAOYSA-N
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Description

5-Fluoro-1,2,3,4-tetrahydroquinoxalin-2-one is a useful research compound. Its molecular formula is C8H7FN2O and its molecular weight is 166.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H7FN2O

Molecular Weight

166.15 g/mol

IUPAC Name

5-fluoro-3,4-dihydro-1H-quinoxalin-2-one

InChI

InChI=1S/C8H7FN2O/c9-5-2-1-3-6-8(5)10-4-7(12)11-6/h1-3,10H,4H2,(H,11,12)

InChI Key

FVOHWPJRIZOVFW-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(N1)C(=CC=C2)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a degassed solution of (2-fluoro-6-nitrophenylamino)acetic acid ethyl ester from Example B2 (2.1 g, 8.7 mmol) in methanol (65 ml) was added palladium on carbon (10%, 600 mg). Hydrogen gas was bubbled through the mixture for 75 mins, filtered through Celite® and reduced in vacuo. The residues was purified by flash chromatography on silica (eluant EtOAc: pet. ether 50:50); yield 1.02 g, 71%.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
600 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 4-(ten-butyloxy)carbonyl-5-fluoro- 1,2,3,4-tetrahydroquinoxalin-2-one (XXII, EXAMPLE 23, 6.13 g) in 75 ml of methanol saturated with HCI(g) is stirred at 20°-25° for 7.5 hr. The solvent is then removed under reduced pressure and aqueous sodium bicarbonate is added to the residue. The solid is collected and washed with a small amount of water and then dichloromethane and dried to give the title compound, mp 246°-248° NMR (CDCl3) 4.04, 4.10, 6.54, 6.63-6.74 and 8.54 δ.
Name
4-(ten-butyloxy)carbonyl-5-fluoro- 1,2,3,4-tetrahydroquinoxalin-2-one
Quantity
6.13 g
Type
reactant
Reaction Step One
[Compound]
Name
( g )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

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